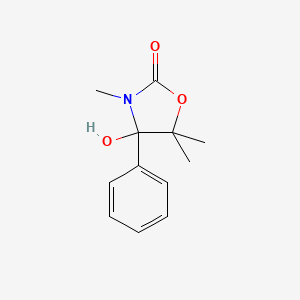![molecular formula C11H4ClF3N4O2 B14596821 8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione CAS No. 61287-04-5](/img/structure/B14596821.png)
8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-chloropyrimidine with trifluoroacetic anhydride in the presence of a base, followed by cyclization with a suitable aldehyde or ketone .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pteridine cofactors.
Medicine: Explored for its antimalarial and anticancer properties due to its ability to interfere with cellular processes.
Mecanismo De Acción
The mechanism of action of 8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes that utilize pteridine cofactors, thereby disrupting essential biochemical pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity .
Comparación Con Compuestos Similares
Similar Compounds
6-Substituted Pteridine-2,4,7(1H,3H,8H)-triones: Known for their diuretic effects.
Benzo[g]pteridine-2,4(3H,10H)-diones: Investigated for antimalarial properties
Uniqueness
8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable compound for studying enzyme inhibition and developing new therapeutic agents .
Propiedades
Número CAS |
61287-04-5 |
|---|---|
Fórmula molecular |
C11H4ClF3N4O2 |
Peso molecular |
316.62 g/mol |
Nombre IUPAC |
8-chloro-7-(trifluoromethyl)-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C11H4ClF3N4O2/c12-4-2-6-5(1-3(4)11(13,14)15)16-7-8(17-6)18-10(21)19-9(7)20/h1-2H,(H2,17,18,19,20,21) |
Clave InChI |
DGPSUGYWPHWAIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC2=C1N=C3C(=N2)NC(=O)NC3=O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)


![2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate](/img/structure/B14596757.png)
![3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596765.png)




![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione](/img/structure/B14596777.png)
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide](/img/structure/B14596778.png)



